7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol
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Overview
Description
7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol is a useful research compound. Its molecular formula is C5H2ClN3S2 and its molecular weight is 203.66. The purity is usually 95%.
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Scientific Research Applications
Optical Sensors and Biological Significance
Compounds containing heteroatoms like 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol are significant in organic chemistry due to their diverse applications. Specifically, pyrimidine derivatives are recognized for their utilization in creating optical sensors and their biological and medicinal relevance. The ability of these derivatives to form coordination and hydrogen bonds renders them suitable as sensing probes. Recent literature highlights various pyrimidine-based optical sensors, emphasizing their significance in biological applications (Jindal & Kaur, 2021).
Synthesis and Biological Potency
The synthesis and structural confirmation of pyrimidine and its derivatives, including thiazoloquinolines and thiopyrimidoquinolines, are vital for enhancing biological activity. These compounds, synthesized from various starting materials like 1,3-diaryl barbituric acid, have shown significant therapeutic importance. The development of these derivatives through facile and convenient synthesis routes indicates their potential in yielding biologically active molecules (Nandha Kumar et al., 2001).
Medicinal Aspects of Pyrimidine Scaffolds
The pyrazolo[1,5-a]pyrimidine scaffold, related structurally to this compound, showcases a broad spectrum of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies of these scaffolds have drawn attention for their potential in developing drug candidates, highlighting the room for further exploration in medicinal chemistry (Cherukupalli et al., 2017).
Optoelectronic Material Development
The inclusion of pyrimidine and quinazoline fragments in π-extended conjugated systems is instrumental for creating novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The electroluminescent properties of these compounds underscore their value in the development of advanced materials for electronic and luminescent applications (Lipunova et al., 2018).
Safety and Hazards
Future Directions
The future directions for research on 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol could include further exploration of its potential therapeutic applications, particularly in the development of anticancer drugs . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety could provide valuable insights.
Mechanism of Action
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting topoisomerase I . This inhibition disrupts the normal process of DNA replication, leading to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol’s action primarily involve the induction of DNA damage, leading to cell death . This makes the compound a potential candidate for anticancer therapy .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability
Biochemical Analysis
Biochemical Properties
They have been used as inhibitors for acetyl-CoA carboxylase 2 and VEGF receptors I and II
Cellular Effects
Thiazolopyrimidines have shown significant antiproliferative effects against certain cancer cells
Molecular Mechanism
Thiazolopyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the temporal effects of 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently unavailable . Future in vitro or in vivo studies are needed to investigate these aspects.
Metabolic Pathways
Thiazolopyrimidines are known to be involved in various metabolic pathways
Properties
IUPAC Name |
7-chloro-3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3S2/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEZEVISECGTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)SC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.